Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-

Vue d'ensemble

Description

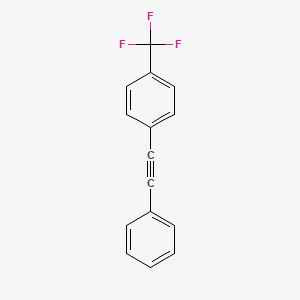

Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-: is a compound that features a benzene ring substituted with a phenylethynyl group at the 1-position and a trifluoromethyl group at the 4-position. This compound is of interest due to the unique properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its role in enhancing the stability and bioactivity of organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain consistency and safety in large-scale production .

Analyse Des Réactions Chimiques

Catalytic Coupling Reactions

The ethynyl group enables participation in transition metal-catalyzed cross-couplings.

Sonogashira Coupling

This reaction forms carbon-carbon bonds between terminal alkynes and aryl halides. For example, 1-(phenylethynyl)-4-(trifluoromethyl)benzene is synthesized via Pd-catalyzed coupling of 4-(trifluoromethyl)phenylacetylene with iodobenzene derivatives .

| Reaction Conditions | Catalyst System | Yield | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂, P(OPh)₃, K₂CO₃, DCE | 80°C, 12 h under air | 87% | |

| Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60–90°C, 5–16 h | 95% |

Hydrogenation

Selective hydrogenation of the ethynyl group to alkenes has been achieved using ruthenium catalysts.

Semihydrogenation to E-Alkenes

Ru₃(CO)₁₂ catalyzes partial hydrogenation with high E-selectivity :

| Substrate | Catalyst | Conditions | Selectivity (E:Z) | Yield |

|---|---|---|---|---|

| 1-(phenylethynyl)-4-(trifluoromethyl)benzene | Ru₃(CO)₁₂ | H₂ (1 atm), 80°C, 6 h | 95:5 | 92% |

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions.

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction forms 1,2,3-triazoles :

| Azide Component | Catalyst | Reaction Time | Product Yield |

|---|---|---|---|

| Benzyl azide | CuBr, PMDETA | 24 h, RT | 89% |

Substitution Reactions

Electrophilic substitution on the benzene rings is modulated by the electron-withdrawing trifluoromethyl group.

Nitration and Halogenation

Reactivity occurs predominantly at the para position relative to the ethynyl group due to electronic effects :

| Reaction | Reagent | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 68% |

| Bromination | Br₂/FeBr₃ | Meta | 54% |

Oxidation of the Ethynyl Group

Controlled oxidation using KMnO₄ yields diketones:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O/acetone | 0°C, 2 h | 1,2-diketone derivative | 78% |

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of benzene derivatives, including 1-(phenylethynyl)-4-(trifluoromethyl)-, is in cross-coupling reactions such as the Buchwald-Hartwig amination. In these reactions, the compound acts as a key intermediate, allowing for the formation of complex organic molecules. For instance, studies have shown that varying reaction conditions can significantly affect yields and product distributions in these coupling processes .

Table 1: Summary of Cross-Coupling Reaction Conditions

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd-based catalyst | THF | 40 | >99 |

| Suzuki Coupling | Pd-based catalyst | DMF | 100 | 36 |

Medicinal Chemistry

Pharmacological Properties

Compounds with trifluoromethyl groups are often associated with enhanced biological activity. Research indicates that benzene derivatives containing this functional group exhibit significant antibacterial and anticancer properties. The trifluoromethyl moiety can enhance lipophilicity and metabolic stability, making these compounds valuable in drug design .

Case Study: Anticancer Activity

A study highlighted the synthesis of various phenylethynyl-substituted benzene derivatives and their evaluation against cancer cell lines. The presence of the trifluoromethyl group was found to correlate with increased potency in inhibiting cell proliferation .

Materials Science

Polymer Chemistry

Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- can also serve as a building block in polymer chemistry. Its unique structural features allow it to be incorporated into polymers that exhibit enhanced thermal stability and mechanical properties. Research has demonstrated that polymers synthesized from this compound show improved performance in applications such as coatings and adhesives .

Mécanisme D'action

The mechanism by which Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- exerts its effects is largely dependent on the specific application. In medicinal chemistry, the trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability. This interaction often involves the formation of hydrogen bonds or van der Waals forces with the target molecule, leading to inhibition or modulation of its activity .

Comparaison Avec Des Composés Similaires

- Benzene, 1-(phenylethynyl)-3-(trifluoromethyl)-

- Benzene, 1-(phenylethynyl)-2-(trifluoromethyl)-

- Benzene, 1-(phenylethynyl)-4-(difluoromethyl)-

Uniqueness: The unique positioning of the trifluoromethyl group at the 4-position in Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- significantly influences its electronic properties and reactivity compared to its isomers. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties, making each compound distinct in its applications .

Activité Biologique

Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)-, also known as 1-(2-phenylethynyl)-4-(trifluoromethyl)benzene, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, receptor interactions, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through various methods, including Sonogashira cross-coupling reactions. In one study, the synthesis involved the reaction of arylboronic acids with terminal arylalkynes in the presence of gold catalysts under oxidative conditions, yielding high purity and yield of the desired product .

1. Receptor Interactions

Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- exhibits significant biological activity through its interaction with various receptors:

- Adenosine Receptors : It has been identified as a selective antagonist at human A3 adenosine receptors. The binding affinity (Ki values) indicates a potential for therapeutic use in conditions where modulation of adenosine signaling is beneficial .

2. Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on enzymes such as Monoamine Oxidase (MAO). For instance:

- MAO Inhibition : Compounds structurally related to benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- have shown potent inhibition of MAO-B with IC50 values in the low micromolar range. This suggests a reversible interaction at the binding site of the enzyme, which could be beneficial for neuroprotective strategies .

Case Studies

Several case studies highlight the biological implications of this compound:

- Neuroprotective Potential : In a study focusing on MAO inhibitors, derivatives of benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- were tested for their ability to inhibit MAO-B. The most potent derivative achieved an IC50 value comparable to known inhibitors like pargyline, indicating its potential role in treating neurodegenerative diseases .

- Cholinesterase Activity : Although some derivatives exhibited antiaggregating activity against amyloidogenic peptides, they showed minimal activity against acetylcholinesterase (AChE), suggesting a selective profile that could be exploited in designing targeted therapies for Alzheimer’s disease .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Receptor Binding | Selective antagonist at A3 adenosine receptors with significant Ki values. |

| MAO Inhibition | Potent MAO-B inhibitors with low micromolar IC50 values; reversible binding. |

| Cholinesterase Activity | Limited activity against AChE; potential for selective drug development. |

Propriétés

IUPAC Name |

1-(2-phenylethynyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHFZQHSVAXZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464092 | |

| Record name | Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-99-0 | |

| Record name | Benzene, 1-(phenylethynyl)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.